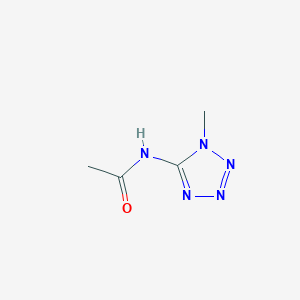
3,5-Dimethyl-1-benzothiophene-2-carboxylic acid
Vue d'ensemble
Description
3,5-Dimethyl-1-benzothiophene-2-carboxylic acid is an organic compound . It’s also known as BT2, an orally active, allosteric mitochondrial branched-chain α-ketoacid dehydrogenase (BCKD) kinase (BCKDK or BDK) inhibitor .
Molecular Structure Analysis
The molecular formula of this compound is C11H10O2S . The InChI code is 1S/C11H10O2S/c1-6-3-4-9-8(5-6)7(2)10(14-9)11(12)13/h3-5H,1-2H3,(H,12,13) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 206.27, a melting point of 263-264°C, and it appears as a powder .Applications De Recherche Scientifique
Chemical Synthesis and Mechanism Studies
The study of acidolysis mechanisms in lignin model compounds is crucial for understanding chemical reactions involving carboxylic acids, such as 3,5-Dimethyl-1-benzothiophene-2-carboxylic acid. Yokoyama (2015) explored the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, revealing the significance of the γ-hydroxymethyl group and confirming the hydride transfer mechanism as a reaction route for benzyl-cation-type intermediates. This research contributes to the broader understanding of chemical processes relevant to the synthesis and reactions of carboxylic acids in complex organic molecules (T. Yokoyama, 2015).
Supramolecular Chemistry and Self-Assembly
Benzene-1,3,5-tricarboxamides (BTAs), including derivatives related to this compound, have been studied for their ability to self-assemble into one-dimensional, nanometer-sized structures stabilized by hydrogen bonding. This property is leveraged in applications ranging from nanotechnology to polymer processing and biomedical fields, illustrating the versatility of carboxylic acid derivatives in supramolecular chemistry (S. Cantekin, T. D. de Greef, & A. Palmans, 2012).
Liquid-Liquid Extraction in Separation Technologies
The development of solvents for the liquid-liquid extraction (LLX) of carboxylic acids is significant for the recovery of these compounds from aqueous streams, such as in the production of bio-based plastics. This research, including the study of solvents like ionic liquids, highlights the importance of carboxylic acids in industrial separation processes and the ongoing efforts to enhance the efficiency and sustainability of these technologies (L. Sprakel & B. Schuur, 2019).
Environmental and Health Impact Studies
The analysis of phthalate esters, which may include carboxylic acid derivatives, in food processing and packaging materials, is critical for understanding their sources, occurrence, and toxicological aspects. This research area underscores the relevance of carboxylic acid derivatives in evaluating human exposure to potentially harmful chemicals and their health effects, thereby informing regulatory standards and public health policies (Nur Zatil Izzah Haji Harunarashid, L. Lim, & M. H. Harunsani, 2017).
Mécanisme D'action
Safety and Hazards
The safety information for 3,5-Dimethyl-1-benzothiophene-2-carboxylic acid includes several hazard statements such as H315, H319, H335, and several precautionary statements such as P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
3,5-dimethyl-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2S/c1-6-3-4-9-8(5-6)7(2)10(14-9)11(12)13/h3-5H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPHCGKGCYJPCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=C2C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]acetic acid](/img/structure/B3385130.png)






![N-[1-(4-Formylphenyl)propan-2-yl]acetamide](/img/structure/B3385183.png)

![2-Oxabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B3385206.png)



